Cas no 161730-08-1 (1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-)
161730-08-1 structure
Product Name:1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-
CAS-nummer:161730-08-1
MF:C15H20O3
MW:248.317504882813
CID:209584
PubChem ID:131751670
Update Time:2024-03-01
1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)-
- (-)-Heliannuol C
- 1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, trans-(-)-
- Heliannuol C
- CHEBI:138769
-
- Inchi: 1S/C15H20O3/c1-5-10-7-14(17)15(3,4)18-13-6-9(2)12(16)8-11(10)13/h5-6,8,10,14,16-17H,1,7H2,2-4H3/t10-,14-/m0/s1
- InChI-sleutel: DYXGWEYZDXILMS-HZMBPMFUSA-N
- LACHT: O1C2=CC(C)=C(O)C=C2[C@@H](C=C)C[C@H](O)C1(C)C
Berekende eigenschappen
- Exacte massa: 248.14124450g/mol
- Monoisotopische massa: 248.14124450g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 313
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 49.7Ų
1-Benzoxepin-3,7-diol,5-ethenyl-2,3,4,5-tetrahydro-2,2,8-trimethyl-, (3S,5R)- Gerelateerde literatuur
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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